molecular formula C22H22N6OS B11264955 3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11264955
M. Wt: 418.5 g/mol
InChI Key: MLZVSIPESVZXKY-UHFFFAOYSA-N
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Description

3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, a thiadiazole ring, and a benzamide moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various alkylating agents. The reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification techniques, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H22N6OS

Molecular Weight

418.5 g/mol

IUPAC Name

3-methyl-N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C22H22N6OS/c1-13(2)16-8-10-18(11-9-16)28-15(4)19(25-27-28)20-23-22(30-26-20)24-21(29)17-7-5-6-14(3)12-17/h5-13H,1-4H3,(H,23,24,26,29)

InChI Key

MLZVSIPESVZXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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